5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine
Overview
Description
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine is a chemical compound with the molecular formula C10H7BrFN3 and a molecular weight of 268.08 g/mol. It is characterized by the presence of a bromine atom at the 5th position, a fluorophenyl group at the 3rd position, and an amine group at the 2nd position of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine typically involves the reaction of 4-fluoroaniline with 2,3-dibromopyrazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-fluoropyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Bromo-2-cyano-3-fluoropyridine: Contains a cyano group instead of an amine group.
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea: A related compound with a urea group.
Uniqueness
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a fluorophenyl group, and an amine group makes it a versatile compound for various research applications.
Properties
IUPAC Name |
5-bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-8-5-14-10(13)9(15-8)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQMJLIYCGHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CN=C2N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855822 | |
Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625848-12-6 | |
Record name | 5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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